ethyl 9H-xanthene-9-carboxylate
Overview
Description
Ethyl 9H-xanthene-9-carboxylate is an organic compound with the molecular formula C16H13O3 and a molecular weight of 254.28 g/mol. It is a derivative of xanthene, a tricyclic aromatic hydrocarbon, and is commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of xanthene-9-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Transesterification Reaction: Another method involves the transesterification of commercially available xanthene-9-carboxylic acid ethyl ester.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form xanthene-9-carboxylic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Substitution: Substitution reactions can occur at various positions on the xanthene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Xanthene-9-carboxylic Acid: Formed through oxidation.
Alcohol Derivatives: Resulting from reduction reactions.
Substituted Xanthene Derivatives: Produced through substitution reactions.
Scientific Research Applications
Ethyl 9H-xanthene-9-carboxylate is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various xanthene derivatives, which are utilized in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of biological systems and processes.
Medicine: In the development of pharmaceuticals and diagnostic agents.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 9H-xanthene-9-carboxylate is similar to other xanthene derivatives such as fluorescein and rhodamine. it is unique in its chemical structure and properties, which make it suitable for specific applications.
Comparison with Similar Compounds
Fluorescein: Used as a fluorescent dye in biological research.
Rhodamine: Employed in fluorescence microscopy and flow cytometry.
Xanthene-9-carboxylic Acid: A precursor in the synthesis of various xanthene derivatives.
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Properties
IUPAC Name |
ethyl 9H-xanthene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPCJSHNRJCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284467 | |
Record name | ethyl 9H-xanthene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7401-03-8 | |
Record name | 7401-03-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 9H-xanthene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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